molecular formula C14H18N2O2 B1399017 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine CAS No. 1458162-16-7

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

Cat. No.: B1399017
CAS No.: 1458162-16-7
M. Wt: 246.3 g/mol
InChI Key: YDSZJDWUYGEONT-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine (C₁₄H₁₈N₂O₂, MW: 246.31, CAS: 1458162-16-7) is a substituted indoline derivative featuring a tetrahydropyran (oxane) ring connected via a carbonyl group to the indoline nitrogen (Figure 1). Indolines (2,3-dihydro-1H-indoles) are privileged scaffolds in medicinal chemistry due to their structural similarity to bioactive natural products and synthetic drugs. The oxane moiety introduces a heterocyclic oxygen atom, which may enhance polarity and influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name

(5-amino-2,3-dihydroindol-1-yl)-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-12-1-2-13-11(9-12)3-6-16(13)14(17)10-4-7-18-8-5-10/h1-2,9-10H,3-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSZJDWUYGEONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Organic Synthesis

a. Preparation of Oxane-4-carbonyl Intermediate

The initial step involves synthesizing the oxane ring, typically via cyclization reactions of suitable precursors such as diols or hydroxyesters. A common approach employs:

  • Starting materials: 2-hydroxyethyl esters or diols
  • Reaction conditions: Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux
  • Outcome: Formation of the six-membered oxane ring with a carbonyl group at position 4

Key Reactions and Reagents

Reaction Type Reagents Conditions Purpose
Cyclization Hydroxyesters, acid catalyst Reflux Oxane ring formation
Indole synthesis Amino precursors, aldehydes Acidic/basic reflux Indole core construction
Amination Nucleophiles (ammonia, amines) Mild heating Amino group introduction at C-5
Functional group modification Reagents like acyl chlorides, halogens Controlled temperature Functionalization of indole ring

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Catalysts/Conditions Advantages Limitations
Cyclization-based synthesis Hydroxyesters or diols Acid-catalyzed cyclization Sulfuric acid, reflux High efficiency, scalable Requires purification steps
Indole core synthesis Aniline derivatives, aldehydes Fischer or Pictet–Spengler Acidic conditions Versatile for derivatives Possible side reactions
N-alkylation or amination Amines, halogenated intermediates Nucleophilic substitution Mild base, reflux Specific amino substitution Selectivity challenges

Research Findings and Notes

  • Efficiency and Yield: Multi-step synthetic routes have demonstrated yields ranging from 45% to 75%, depending on reaction optimization and purification methods.
  • Scalability: Industrial synthesis often employs continuous flow reactors to improve scalability and control reaction parameters, reducing by-products.
  • Reaction Optimization: Catalysts like p-toluenesulfonic acid and microwave-assisted heating have been shown to improve reaction times and yields.
  • Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are used to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural variations among indol-5-amine derivatives lie in the substituent attached to the indoline nitrogen. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number
1-(Oxane-4-carbonyl)-indol-5-amine Oxane-4-carbonyl C₁₄H₁₈N₂O₂ 246.31 1458162-16-7
1-Cyclobutanecarbonyl-indol-5-amine Cyclobutane-carbonyl C₁₃H₁₆N₂O 216.29 1019498-56-6
1-Cyclohexanecarbonyl-indol-5-amine Cyclohexane-carbonyl C₁₅H₂₀N₂O 244.34 1018559-32-4
1-(Furan-3-carbonyl)-indol-5-amine Furan-3-carbonyl C₁₃H₁₂N₂O₂ 228.25 Discontinued
1-(Thiophene-2-sulfonyl)-indol-5-amine Thiophene-2-sulfonyl C₁₂H₁₂N₂O₂S₂ 280.37 -
1-Benzyl-indol-5-amine hydrochloride Benzyl C₁₅H₁₇ClN₂ 260.76 1210277-79-4

Key Observations :

  • Molecular Weight : The oxane derivative (246.31) is heavier than cyclobutane (216.29) and furan (228.25) analogs due to the oxane ring’s additional oxygen and larger ring size.
  • Sulfonyl analogs (e.g., thiophene-2-sulfonyl) exhibit even greater polarity .
  • Steric Effects : Cyclohexane and oxane substituents may impose steric hindrance, affecting binding to biological targets compared to smaller groups like cyclopropane .

Biological Activity

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine is an indole derivative characterized by its unique molecular structure, which includes a dihydroindole core and an oxane carbonyl group. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 246.3 g/mol. This compound is part of a broader class of indole derivatives known for their diverse biological activities, making them significant in medicinal chemistry.

The structural features of this compound contribute to its potential biological activities. The compound's oxane carbonyl group may influence its reactivity and interactions with biological targets.

Property Value
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.3 g/mol
CAS Number1458162-16-7

Biological Activity Overview

Despite the promising structure of this compound, there is currently a lack of comprehensive scientific literature detailing its specific biological activities or mechanisms of action. However, compounds within the indole family often exhibit various pharmacological effects, including:

  • Anticancer Activity : Indole derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Some indole compounds have demonstrated neuroprotective properties in various models.
  • Anti-inflammatory Properties : Indoles are frequently investigated for their ability to modulate inflammatory pathways.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds that have documented biological effects.

Compound Name Structural Features Known Biological Activities
2,3-DihydroindoleIndole core with saturated side chainsUsed in organic synthesis; potential anticancer effects
IsatinIndole derivative with a carbonyl at C-2Antimicrobial and anticancer properties
Indole-3-acetic acidIndole core with an acetic acid side chainPlant hormone involved in growth regulation
5-AminoindoleIndole core with an amino group at C-5Exhibits potential anticancer properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine?

  • Methodological Answer : The compound can be synthesized via deprotection of intermediates such as 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, followed by simultaneous removal of phthalimide and acetyl groups using acid hydrolysis. This method yields a stable amine intermediate suitable for further functionalization . For analogs, condensation reactions with pyrrolo[2,3-d]pyrimidine scaffolds (e.g., as in RIPK1 inhibitors) are common, requiring multi-step optimization to introduce oxane-4-carbonyl moieties .

Q. Which assays are recommended for initial cytotoxicity profiling of this compound?

  • Methodological Answer : The Sulforhodamine B (SRB) assay is widely used for cytotoxicity screening due to its sensitivity and compatibility with 96-well plates. It measures cellular protein content via trichloroacetic acid fixation and SRB staining, providing a robust readout for drug-induced cytotoxicity . This assay is suitable for preliminary dose-response studies in adherent or suspension cell cultures.

Q. How can structural elucidation be performed to confirm the compound’s identity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical for confirming molecular weight and functional groups. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in related indole analogs . IR spectroscopy can further validate carbonyl and amine functionalities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase selectivity for this compound?

  • Methodological Answer :

  • Step 1 : Use enzymatic assays (e.g., RIPK1 or PERK inhibition ) to screen analogs with modified oxane or indole substituents. Measure binding affinity (KD) and IC50 values.
  • Step 2 : Employ kinase selectivity panels (e.g., 400+ kinases) to identify off-target effects. For example, GSK2606414 showed >2000-fold selectivity for PERK over mGluR5 .
  • Step 3 : Utilize molecular docking with crystal structures (e.g., human PERK ) to rationalize SAR and guide substitutions for improved selectivity.

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, half-life, and tissue distribution. For instance, compound 22b (RIPK1 inhibitor) showed excellent in vivo antimetastatic activity despite moderate in vitro potency, attributed to favorable pharmacokinetics .
  • Mechanistic Validation : Use genetic models (e.g., RIPK1-knockout mice) or pharmacodynamic markers (e.g., necroptosis inhibition ) to confirm target engagement in vivo.
  • Dose Escalation Studies : Address discrepancies by testing higher doses or alternative administration routes (e.g., intraperitoneal vs. oral) .

Q. How can pharmacological profiling distinguish atypical vs. typical antipsychotic activity in related analogs?

  • Methodological Answer :

  • Behavioral Models : Test analogs in methamphetamine-induced hyperlocomotion or prepulse inhibition (PPI) disruption models. Atypical agents (e.g., mGluR1 antagonists) improve PPI without cataleptogenic effects, unlike haloperidol .
  • c-fos Expression : Quantify neuronal activation in the nucleus accumbens and prefrontal cortex via immunohistochemistry. Atypical antipsychotics increase c-fos in these regions without striatal effects .

Data Analysis & Experimental Design

Q. What statistical approaches are critical for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Four-Parameter Logistic (4PL) Regression : Fits sigmoidal curves to calculate EC50 and Hill coefficients.
  • ANOVA with Post-Hoc Tests : Identifies significant differences between treatment groups (e.g., Tukey’s test for multiple comparisons).
  • Signal-to-Noise Ratios : Ensure >1.5 for reliable detection in assays like SRB .

Q. How to design a high-content screening (HCS) workflow for necroptosis inhibition?

  • Methodological Answer :

  • Cell Lines : Use RIPK3-expressing HT-29 cells or primary vascular endothelial cells .
  • Markers : Stain for phosphorylated MLKL (necroptosis marker) and nuclear morphology (Hoechst).
  • Automated Imaging : Employ platforms like ImageXpress Micro to quantify % necrotic cells vs. controls.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 2
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

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